Atn-161

Description

Alpha V Beta 1 Inhibitor this compound is a small peptide antagonist of integrin alpha5beta1 with potential antineoplastic activity. This compound selectively binds to and blocks the receptor for integrin alpha5beta1, thereby preventing integrin alpha5beta1 binding. This receptor blockade may result in inhibition of endothelial cell-cell interactions, endothelial cell-matrix interactions, angiogenesis, and tumor progression. Integrin alpha5beta1 is expressed on endothelial cells and plays a crucial role in endothelial cell adhesion and migration.

This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

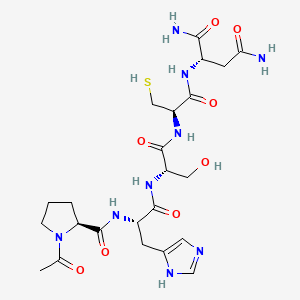

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHDBUJXLOFTLC-WOYTXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180877 | |

| Record name | ATN 161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262438-43-7 | |

| Record name | ATN 161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATN-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATN 161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATN-161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ATN-161: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1.[1][2] Derived from the synergy domain of fibronectin, this compound has demonstrated significant anti-angiogenic properties in a range of preclinical models and has been evaluated in clinical trials.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits angiogenesis, detailing its interaction with endothelial cell integrins and the subsequent impact on downstream signaling pathways. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the critical signaling cascades and experimental workflows.

Core Mechanism of Action: Integrin Antagonism

This compound's primary mechanism of action is the antagonism of integrin α5β1, a key receptor on activated endothelial cells that plays a crucial role in angiogenesis.[1] Unlike many other integrin inhibitors, this compound is not based on the RGD (arginine-glycine-aspartate) sequence and does not function by blocking cell adhesion. Instead, it is a noncompetitive inhibitor that binds to the beta subunit of several integrins, including α5β1 and αvβ3. This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting integrin-dependent signaling.

The interaction of this compound with the β1 integrin subunit is crucial for its anti-angiogenic effects. The free cysteine thiol in this compound is hypothesized to form a disulfide bond with the integrin target, leading to a durable suppression of its function. This inhibition of integrin signaling disrupts the essential processes of endothelial cell migration, proliferation, and tube formation, which are all critical for the development of new blood vessels.

Downstream Signaling Pathways Modulated by this compound

The binding of this compound to integrin α5β1 initiates a cascade of intracellular events that collectively suppress angiogenesis. The key signaling pathways affected are the Nuclear Factor-kappa B (NF-κB), Focal Adhesion Kinase (FAK), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

This compound has been shown to strongly inhibit the activation of the NF-κB signaling pathway in endothelial cells. NF-κB is a critical transcription factor that regulates the expression of various genes involved in inflammation and angiogenesis, including Matrix Metalloproteinases (MMPs). By preventing the activation of NF-κB, this compound leads to the downregulation of MMP-2 and MMP-9, enzymes that are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.

Modulation of FAK and MAPK Signaling

This compound also impacts the FAK and MAPK signaling pathways, which are crucial for endothelial cell survival and proliferation. While this compound does not directly inhibit the proliferation of some cancer cell lines in vitro, its anti-angiogenic effect in vivo is partly attributed to the modulation of these pathways in endothelial cells. This compound has been observed to inhibit the phosphorylation of MAPK, a key step in this signaling cascade. The simultaneous inhibition of both MAPK and FAK signaling is thought to be necessary for the full anti-proliferative and pro-apoptotic effects of this compound on endothelial cells.

Quantitative Data from Preclinical and Clinical Studies

The anti-angiogenic efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on Endothelial Cells

| Assay Type | Cell Line | Treatment | Concentration | Outcome | Reference |

| Cell Migration | hCECs | This compound | 100 nM - 100 µM | Dose-dependent decrease in VEGF-induced migration | |

| Tube Formation | hCECs | This compound | 100 nM - 100 µM | Inhibition of VEGF-induced capillary tube formation | |

| Cell Proliferation | hCECs | This compound | Up to 100 µM | No significant effect on VEGF-induced proliferation | |

| MAPK Phosphorylation | MDA-MB-231 | This compound | 20 µM | Maximal inhibition after 30 minutes |

Table 2: In Vivo Efficacy of this compound in Angiogenesis Models

| Model | Animal | Treatment | Dose | Outcome | Reference |

| Laser-Induced CNV | Rat | Intravitreal this compound | 1 µg/µL | Significant decrease in CNV leakage and area | |

| Oxygen-Induced Retinopathy (OIR) | Mouse | Intravitreal this compound | 0.1, 1.0, 10 µg/µL | Significant reduction in retinal neovascularization | |

| Matrigel Plug | Mouse | Systemic this compound | 1-10 mg/kg | U-shaped dose-response inhibition of angiogenesis | |

| Colorectal Liver Metastases | Mouse | This compound + 5-FU | 100 mg/kg | Significant reduction in tumor burden and microvessel density |

Table 3: Pharmacokinetics from Phase 1 Clinical Trial in Solid Tumors

| Dose Level (mg/kg) | Number of Patients | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |

| 1.0 | 3 | 2,870 ± 1,160 | 2,980 ± 1,190 | 3.2 ± 1.1 |

| 2.0 | 3 | 6,330 ± 1,800 | 6,180 ± 1,850 | 3.9 ± 1.2 |

| 4.0 | 3 | 12,100 ± 3,630 | 12,500 ± 3,750 | 4.1 ± 1.2 |

| 8.0 | 4 | 29,800 ± 8,940 | 31,100 ± 9,330 | 4.5 ± 1.4 |

| 16.0 | 6 | 65,400 ± 19,620 | 70,200 ± 21,060 | 5.0 ± 1.5 |

Data presented as mean ± S.D.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Endothelial Cell Migration Assay (Boyden Chamber)

-

Cell Culture: Human choroidal endothelial cells (hCECs) are cultured to 70% confluence and then serum-starved for 30 minutes.

-

Chamber Preparation: The lower chamber of a Boyden chamber is filled with endothelial cell medium containing 20 ng/mL VEGF as a chemoattractant.

-

Cell Seeding: hCECs are seeded in the upper chamber in serum-free medium.

-

Treatment: this compound is added to the upper chamber at various concentrations (e.g., 100 nM to 100 µM).

-

Incubation: The chamber is incubated for a specified time (e.g., 8-24 hours) to allow for cell migration through the porous membrane separating the chambers.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Capillary Tube Formation Assay

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 60 minutes.

-

Cell Seeding: hCECs are seeded onto the Matrigel-coated wells in medium containing 20 ng/mL VEGF.

-

Treatment: this compound is added to the wells at various concentrations (e.g., 100 nM to 100 µM).

-

Incubation: The plate is incubated for a period sufficient for tube formation (e.g., 18 hours).

-

Visualization and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.

In Vivo Matrigel Plug Assay

-

Matrigel Preparation: On ice, Matrigel is mixed with heparin, fibroblast growth factor-2 (FGF-2; e.g., 800 ng/mL), and vascular endothelial growth factor (VEGF; e.g., 300 ng/mL).

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of mice.

-

Treatment: this compound is administered systemically (e.g., intravenously or intraperitoneally) at various doses (e.g., 0.025-150 mg/kg).

-

Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

-

Analysis: The plugs are processed for histological analysis. Angiogenesis is quantified by staining for endothelial cell markers (e.g., CD31 or CD34) and measuring the microvessel density.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Endothelial cells are treated with this compound for a specified duration, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated MAPK, total MAPK, β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound signaling cascade in endothelial cells.

Caption: Experimental workflow for the tube formation assay.

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action centered on the non-RGD-dependent antagonism of integrin α5β1. Its ability to disrupt key signaling pathways in endothelial cells, leading to the inhibition of cell migration and tube formation, and the induction of apoptosis, underscores its therapeutic potential in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and similar integrin-targeting compounds.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Phase 1 trial of the antiangiogenic peptide this compound (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 trial of the antiangiogenic peptide this compound (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

ATN-161 and α5β1 Integrin: A Technical Guide to Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of ATN-161, a peptidomimetic antagonist of the α5β1 integrin. The document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug development.

Core Concepts: this compound and α5β1 Integrin

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. The α5β1 integrin, a key member of this family, is a receptor for the extracellular matrix protein fibronectin. Its expression is often upregulated on activated endothelial cells and various tumor cells, playing a crucial role in angiogenesis, tumor growth, and metastasis.

This compound (Ac-PHSCN-NH2) is a small cyclic peptide derived from the synergy region of fibronectin. It acts as an antagonist of α5β1 integrin, thereby inhibiting its downstream signaling pathways.[1][2][3] This inhibitory action disrupts critical cellular processes involved in cancer progression, such as cell adhesion, migration, and the formation of new blood vessels.[4][5]

Quantitative Binding Affinity of this compound for α5β1 Integrin

The binding affinity of this compound to α5β1 integrin has been quantified, providing a measure of the potency of this interaction. The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity.

| Compound | Target Integrin | Binding Affinity (Kd) | Reference |

| This compound | α5β1 | 1.0 µM |

Experimental Protocols

The determination of the binding affinity and functional effects of this compound on α5β1 integrin involves various in vitro assays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Inhibition Assay

This assay is utilized to determine the ability of this compound to inhibit the binding of α5β1 integrin to its ligands, such as fibronectin or other interacting proteins.

Objective: To quantify the inhibitory effect of this compound on the interaction between α5β1 integrin and a binding partner.

Materials:

-

96-well microplates

-

Purified α5β1 integrin protein

-

Recombinant human ACE2-Fc (or another relevant binding partner like fibronectin)

-

This compound at various concentrations

-

Bovine Serum Albumin (BSA) for blocking

-

HRP-labeled secondary antibody (e.g., goat anti-human Fc)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 1 µg/mL of α5β1 integrin in a suitable buffer and incubate for 2 hours at room temperature.

-

Blocking: Wash the plate and block non-specific binding sites by incubating with a 2.5% BSA solution overnight.

-

Inhibition: Prepare a solution containing a fixed concentration of the binding partner (e.g., 0.5 µg/mL of hACE2-Fc) and varying concentrations of this compound.

-

Incubation: Add the mixture of the binding partner and this compound to the coated and blocked wells. Incubate for 1 hour at 37°C.

-

Secondary Antibody: Wash the wells and add an HRP-labeled secondary antibody that specifically recognizes the binding partner (e.g., anti-human Fc at a 1:5000 dilution). Incubate for 30 minutes at 37°C.

-

Detection: After a final wash, add the TMB substrate to the wells and incubate until a color change is observed.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a plate reader.

-

Analysis: The degree of inhibition is calculated by comparing the absorbance of wells containing this compound to the control wells (without this compound). An IC50 value, the concentration of this compound that causes 50% inhibition, can be determined from a dose-response curve.

Signaling Pathways Modulated by this compound

This compound, by binding to α5β1 integrin, disrupts the downstream signaling cascades that are normally initiated upon the binding of fibronectin. This interference affects key cellular processes such as cell survival, proliferation, and migration. One of the critical pathways inhibited by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Upon fibronectin binding, α5β1 integrin clustering leads to the activation of Focal Adhesion Kinase (FAK), which in turn can activate the Ras-Raf-MEK-ERK cascade, a central component of the MAPK pathway. This pathway ultimately promotes gene expression that drives cell proliferation and survival. This compound's binding to α5β1 integrin can lock the integrin in an inactive conformation, thereby preventing the initiation of this signaling cascade.

Conclusion

This compound demonstrates a specific and quantifiable binding affinity for α5β1 integrin, positioning it as a targeted inhibitor of this key receptor. The experimental protocols outlined provide a framework for the continued investigation of this compound and other potential integrin antagonists. The elucidation of its inhibitory effect on downstream signaling pathways, such as the MAPK cascade, underscores its therapeutic potential in diseases characterized by excessive angiogenesis and cell migration, including a broad range of cancers. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of integrin-targeted therapies.

References

- 1. This compound | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Integrin α5β1 inhibition by this compound reduces neuroinflammation and is neuroprotective in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

ATN-161 Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161, a pentapeptide (Ac-PHSCN-NH2), has emerged as a significant anti-angiogenic agent by targeting integrin α5β1 on endothelial cells.[1][2][3] Integrin α5β1 plays a crucial role in angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and metastasis.[1][3] Upregulated in response to angiogenic factors like Vascular Endothelial Growth Factor (VEGF), the interaction of integrin α5β1 with its ligand, fibronectin, promotes endothelial cell adhesion, migration, and survival. This compound, a non-RGD-based peptide, inhibits the binding of fibronectin to integrin α5β1, thereby disrupting downstream signaling pathways essential for angiogenesis. This technical guide provides an in-depth overview of the this compound signaling pathway in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound primarily functions by binding to integrin α5β1, and also to αvβ3, preventing the interaction with their natural ligand, fibronectin. This inhibition disrupts the critical signaling cascades that govern endothelial cell behavior during angiogenesis. The key consequences of this compound's interaction with endothelial cells are the inhibition of cell migration and the disruption of capillary-like tube formation. Notably, this compound does not directly inhibit endothelial cell proliferation. Instead, its anti-angiogenic effects are mediated through the modulation of intracellular signaling pathways, leading to a reduction in the invasive and migratory capacity of endothelial cells and, in some contexts, the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on the effects of this compound on endothelial cells.

| Parameter | Cell Type | Condition | Value | Reference |

| Binding Affinity (Kd) | - | Integrin α5β1 | 1.0 µM | |

| Inhibition of Migration | hCECs | VEGF-stimulated (20 ng/mL) | Significant at 100 nM | |

| Inhibition of Tube Formation | hCECs | VEGF-stimulated (20 ng/mL) | Dose-dependent | |

| Effect on Proliferation | hCECs | VEGF-stimulated (20 ng/mL) | No significant effect |

Table 1: In Vitro Efficacy of this compound on Human Choroidal Endothelial Cells (hCECs)

| Parameter | Model | Treatment | Outcome | Reference |

| Inhibition of Integrin α5β1 Expression | Oxygen-Induced Retinopathy (OIR) Mouse | 1.0 µg/µL and 10 µg/µL intravitreal injection | Significant inhibition | |

| Reduction of Retinal Neovascularization | OIR Mouse | 0.1, 1.0, and 10 µg/µL intravitreal injection | Significant reduction at all concentrations | |

| Inhibition of NF-κB Activation | OIR Mouse | 1.0 µg/µL intravitreal injection | Significant inhibition | |

| Reduction of MMP-2/9 Expression | OIR Mouse | 1.0 µg/µL intravitreal injection | Significant reduction | |

| Induction of Apoptosis | OIR and CNV Mouse Models | 1.0 µg/µL intravitreal injection | Increased TUNEL-positive cells |

Table 2: In Vivo Efficacy of this compound in Ocular Neovascularization Models

Signaling Pathways

This compound-mediated inhibition of integrin α5β1 triggers a cascade of intracellular events that ultimately impair the angiogenic potential of endothelial cells. The primary signaling pathways affected are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

FAK and MAPK Signaling

Upon integrin α5β1 engagement with fibronectin, a signaling complex is formed that leads to the autophosphorylation and activation of FAK. Activated FAK, in turn, can activate downstream pathways, including the MAPK/ERK pathway. This cascade is crucial for cell migration and invasion. This compound, by blocking the initial integrin-ligand interaction, prevents the activation of FAK and subsequently suppresses the phosphorylation of MAPK. This disruption of FAK and MAPK signaling is a key mechanism by which this compound inhibits endothelial cell migration and tube formation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In the context of angiogenesis, NF-κB activation can promote the expression of genes involved in endothelial cell survival and invasion, including Matrix Metalloproteinases (MMPs). Studies have shown that this compound treatment leads to a significant reduction in the activation of the NF-κB pathway in endothelial cells. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the p65 subunit of NF-κB is not translocated to the nucleus, leading to the downregulation of its target genes, including MMP-2 and MMP-9. The reduction in MMPs, which are essential for degrading the extracellular matrix, further contributes to the inhibition of endothelial cell invasion. Furthermore, the inhibition of the pro-survival NF-κB pathway by this compound promotes endothelial cell apoptosis, contributing to its anti-angiogenic effects.

Mandatory Visualizations

Caption: this compound signaling cascade in endothelial cells.

Caption: Workflow for a Boyden chamber cell migration assay.

Experimental Protocols

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on endothelial cell migration.

1. Cell Culture:

-

Culture human endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Human Choroidal Endothelial Cells - hCECs) in appropriate endothelial cell growth medium.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Use cells between passages 3 and 8 for experiments.

2. Preparation of Boyden Chambers:

-

Use 24-well plates with cell culture inserts containing an 8.0 µm pore size polycarbonate membrane.

3. Assay Procedure:

-

Starve endothelial cells in serum-free medium for at least 4 hours prior to the assay.

-

Pre-incubate the starved cells with various concentrations of this compound (e.g., 1 nM to 100 µM) or a vehicle control for 30 minutes at 37°C.

-

In the lower chamber of the Boyden apparatus, add 600 µL of serum-free endothelial cell medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL).

-

Resuspend the pre-treated cells in serum-free medium and seed approximately 5 x 10^4 cells into the upper chamber of the insert.

-

Incubate the plate at 37°C for a period that allows for measurable migration (e.g., 8 hours).

4. Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

-

Stain the cells with a dye such as Crystal Violet or DAPI.

-

Count the number of migrated cells in several random microscopic fields per membrane.

-

The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.

Endothelial Cell Tube Formation Assay (Matrigel Assay)

This protocol is a generalized procedure based on studies evaluating the anti-angiogenic effects of this compound.

1. Preparation of Matrigel:

-

Thaw Matrigel (or a similar basement membrane extract) on ice at 4°C overnight.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel (approximately 50-100 µL per well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

2. Cell Seeding and Treatment:

-

Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control.

-

Seed the treated cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

-

If investigating the effect of an angiogenic factor, it can be added to the cell suspension or the medium.

3. Incubation and Imaging:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of capillary-like structures (tubes) using an inverted microscope.

-

Capture images of the tube networks at various time points.

4. Quantification:

-

The extent of tube formation can be quantified by measuring parameters such as:

-

Total tube length

-

Number of branch points

-

Total number of loops

-

-

Image analysis software can be used for automated and unbiased quantification.

-

Results are typically expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key signaling proteins in response to this compound treatment.

1. Cell Lysis and Protein Quantification:

-

Culture endothelial cells to near confluence and then serum-starve for several hours.

-

Treat the cells with this compound for a specified time, followed by stimulation with an angiogenic factor like VEGF if required.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., FAK, p-FAK, MAPK, p-MAPK, IκBα, p-IκBα, p65, p-p65) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising anti-angiogenic therapeutic by specifically targeting integrin α5β1 on endothelial cells. Its mechanism of action is centered on the disruption of key signaling pathways, including FAK, MAPK, and NF-κB, which collectively leads to the inhibition of endothelial cell migration and tube formation, and the induction of apoptosis. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a detailed understanding of the this compound signaling pathway, quantitative efficacy data, and standardized experimental protocols to facilitate further investigation and development of this and similar anti-angiogenic agents.

References

The Discovery and Synthesis of Atn-161: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atn-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest in the field of drug development for its anti-angiogenic and anti-tumor properties. Derived from the synergy region of fibronectin, this compound functions as an antagonist of several integrins, most notably α5β1 and αvβ3. By binding to these integrins on activated endothelial and tumor cells, this compound modulates downstream signaling pathways, thereby inhibiting cell migration, proliferation, and the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and quantitative data from key preclinical studies.

Discovery and Rationale

This compound was developed from the PHSRN synergy sequence of human fibronectin, a crucial region for high-affinity, RGD-dependent cell adhesion mediated by the α5β1 integrin.[1] The rationale behind its design was to create a non-RGD-based integrin antagonist that could disrupt the pro-angiogenic signaling cascades initiated by integrin-extracellular matrix interactions. The native arginine (R) in the PHSRN sequence was substituted with a cysteine (C) residue, and the peptide was capped with N-terminal acetylation and C-terminal amidation to enhance its stability and bioactivity.[2] This modification resulted in the five-amino-acid peptide Ac-PHSCN-NH2, known as this compound.[1]

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a controlled and efficient manner.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound (Ac-PHSCN-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Acetic anhydride

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

-

Diethyl ether

-

Poly-Prep® chromatography columns

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF within a chromatography column for at least one hour. Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HATU/HOAt in DMF.

-

Add 6 equivalents of DIPEA to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Drain the coupling solution and wash the resin with DMF and DCM.

-

Perform a Kaiser test to confirm complete coupling. Repeat the coupling step if the test is positive.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asn, Cys, Ser, His, Pro).

-

N-terminal Acetylation: After the final Fmoc deprotection (of Proline), wash the resin with DMF. Add a solution of acetic anhydride and DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Dry the peptidyl-resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Mechanism of Action

This compound exerts its biological effects by targeting integrins, primarily α5β1 and αvβ3, which are highly expressed on activated endothelial cells and various tumor cells.[4] Unlike RGD-based peptides, this compound does not block cell adhesion but rather modulates integrin signaling. The proposed mechanism involves the free cysteine thiol in this compound forming a disulfide bond with the integrin β subunit, thereby inhibiting its function. This interaction disrupts downstream signaling pathways crucial for angiogenesis and tumor progression, including those mediated by Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).

Signaling Pathways Modulated by this compound

Preclinical Efficacy

The anti-angiogenic and anti-tumor effects of this compound have been demonstrated in numerous preclinical models.

In Vitro Angiogenesis Assays

This compound has been shown to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation.

Materials:

-

Human Choroidal Endothelial Cells (hCECs)

-

Endothelial Cell Basal Medium

-

Fetal Bovine Serum (FBS)

-

VEGF

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Calcein-AM

Procedure:

-

Cell Culture: Culture hCECs in Endothelial Cell Basal Medium supplemented with 10% FBS.

-

Assay Setup: Place Transwell inserts into a 24-well plate. To the lower chamber, add medium containing a chemoattractant (e.g., 20 ng/mL VEGF) with or without various concentrations of this compound.

-

Cell Seeding: Harvest hCECs and resuspend them in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface with Calcein-AM.

-

Count the number of migrated cells in several high-power fields under a fluorescence microscope.

-

Calculate the percentage of migration inhibition relative to the VEGF-only control to determine IC50 values.

-

In Vivo Angiogenesis and Tumor Growth Studies

This compound has demonstrated significant efficacy in reducing angiogenesis and tumor growth in various animal models.

Materials:

-

Matrigel

-

Heparin

-

Fibroblast Growth Factor-2 (FGF-2)

-

Vascular Endothelial Growth Factor (VEGF)

-

This compound

-

C57BL/6 mice

Procedure:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin, FGF-2, and VEGF. For the treatment group, add various concentrations of this compound.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6 mice.

-

Incubation: Allow the Matrigel to form a solid plug in vivo for 7-14 days.

-

Analysis:

-

Excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit.

-

Alternatively, fix, section, and stain the plugs with anti-CD31 antibody to visualize and quantify microvessel density.

-

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | This compound Concentration | Result | Reference |

| Cell Migration | hCECs | % Inhibition | 100 nM | Significant inhibition (P < 0.001) | |

| Cell Migration | hCECs | % Inhibition | 100 µM | Significant inhibition (P < 0.001) | |

| Capillary Tube Formation | hCECs | Inhibition | 100 nM - 100 µM | Dose-dependent inhibition | |

| MAPK Phosphorylation | MDA-MB-231 | Inhibition | 20 µM | Maximal inhibition |

Table 2: In Vivo Efficacy of this compound

| Model | Cancer Type | Treatment | Outcome | Result | Reference |

| Matrigel Plug Assay | Angiogenesis | 1 µM this compound | Angiogenesis Inhibition | Statistically significant (P = 0.0017) | |

| Matrigel Plug Assay | Angiogenesis | 10 µM this compound | Angiogenesis Inhibition | Statistically significant (P = 0.0004) | |

| MDA-MB-231 Xenograft | Breast Cancer | 0.05 - 1 mg/kg this compound (thrice weekly) | Tumor Volume Reduction | Significant dose-dependent decrease | |

| Lewis Lung Carcinoma | Lung Cancer | 1 - 10 mg/kg this compound (thrice weekly) | Tumor Growth Inhibition | Optimal dose range for U-shaped dose-response | |

| CT26 Liver Metastasis | Colorectal Cancer | 100 mg/kg this compound + 5-FU | Reduced Liver Metastases & Improved Survival | Significantly reduced tumor burden (p<0.02) and improved survival (p<0.03) |

Clinical Development

This compound has been evaluated in Phase I and II clinical trials for patients with advanced solid tumors. A Phase I trial demonstrated that this compound was well-tolerated, with a number of patients exhibiting prolonged stable disease. These findings support further investigation of this compound as a potential anti-cancer therapeutic, both as a monotherapy and in combination with other treatments.

Conclusion

This compound represents a promising, targeted anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit angiogenesis and tumor growth by modulating integrin signaling has been robustly demonstrated in preclinical studies. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration and clinical application of this novel peptide therapeutic.

References

Preclinical Profile of ATN-161: An In-depth Technical Guide for Cancer Researchers

November 28, 2025

Executive Summary

ATN-161, a synthetic pentapeptide (Ac-PHSCN-NH2), has emerged as a promising anti-cancer agent due to its targeted mechanism of action against key integrins involved in tumor progression, angiogenesis, and metastasis.[1][2][3][4] Derived from the synergy region of fibronectin, this compound is a non-RGD-based integrin antagonist that primarily targets α5β1 and αvβ3 integrins.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the β subunits of several integrins, including α5β1, αvβ3, and αvβ5, which are crucial for tumor growth and progression. This interaction is dependent on the cysteine thiol group within the peptide's structure. By binding to these integrins on activated endothelial cells and tumor cells, this compound inhibits cell adhesion, migration, and downstream signaling pathways essential for angiogenesis and metastasis. Notably, this compound may lock the integrin in an inactive conformation, thereby suppressing its function.

Signaling Pathways

This compound's engagement with integrin α5β1 disrupts critical signaling cascades within cancer and endothelial cells. Key affected pathways include:

-

FAK Signaling: this compound has been shown to inhibit the integrin α5β1-FAK (Focal Adhesion Kinase) signaling pathway, which is crucial for cell migration and survival.

-

MAPK Pathway: Treatment with this compound leads to a significant decrease in the phosphorylation of mitogen-activated protein kinase (MAPK), a key pathway involved in cell proliferation.

-

NF-κB Pathway: By blocking integrin α5β1, this compound can inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and angiogenesis, such as matrix metalloproteinases (MMPs).

-

PKA-Mediated Apoptosis: Antagonism of integrin α5β1 by this compound can activate protein kinase A (PKA), leading to the induction of apoptosis and inhibition of angiogenesis.

Preclinical Efficacy Data

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with chemotherapy.

In Vitro Studies

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| MDA-MB-231 (Breast Cancer) | Western Blot | p-MAPK Expression | 20 µmol/L | Maximal inhibition after 30 minutes | |

| Human Choroidal Endothelial Cells (hCECs) | Migration Assay | VEGF-induced migration | Starting at 100 nM | Dose-dependent decrease in migration | |

| hCECs | Capillary Tube Formation | VEGF-induced tube formation | Not specified | Inhibition of tube formation | |

| DU145 (Human Prostate Cancer) | Basement Membrane Invasion | PHSRN-induced invasion | Not specified | Inhibition of invasion | |

| MLL (Rat Prostate Cancer) | Basement Membrane Invasion | PHSRN-induced invasion | Not specified | Inhibition of invasion |

In Vivo Studies

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Lewis Lung Carcinoma | Mice | 1-10 mg/kg, thrice weekly | U-shaped dose-response curve for tumor growth inhibition | |

| Breast Cancer | BALB/c nu/nu mice | 0.05-1 mg/kg/day, i.v. | Dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases | |

| Colorectal Liver Metastases | BALB/c mice | 100 mg/kg, every 3rd day (with or without 5-FU) | Combination with 5-FU significantly reduced liver weight and number of metastases; improved survival | |

| MLL Prostate Tumor | Copenhagen rats | 5 mg/kg, five injections over 16 days | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density | |

| HT29 (Colon Cancer Xenograft) | Mice | Not specified | Significantly reduced tumor weight and vessel density |

A notable characteristic of this compound is the observation of a U-shaped dose-response curve in several preclinical models, where the optimal anti-tumor and anti-angiogenic effects are observed within a specific dose range (e.g., 1-10 mg/kg thrice weekly in the Lewis lung carcinoma model). This phenomenon presents a challenge for clinical dose selection but also highlights the importance of biomarker-driven dose optimization.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to assess the anti-angiogenic potential of a compound.

Protocol:

-

Preparation: Matrigel is thawed on ice and mixed with angiogenesis inducers such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and Fibroblast Growth Factor-2 (FGF-2) (e.g., 800 ng/mL). Test compounds, such as varying concentrations of this compound (e.g., 1 and 10 µmol/L), are added to the Matrigel mixture.

-

Injection: The Matrigel solution is injected subcutaneously into the flank of mice.

-

Incubation: The injected Matrigel solidifies to form a plug, and blood vessels from the surrounding tissue are recruited into the plug over a period of several days.

-

Analysis: After a set period, the Matrigel plugs are excised. The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers like CD31.

In Vivo Tumor Growth and Metastasis Models

These models are essential for evaluating the therapeutic efficacy of anti-cancer agents in a more physiologically relevant setting.

References

In Vitro Effects of Atn-161 on Tumor Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of Atn-161, a synthetic peptide antagonist of integrin α5β1, on tumor cell migration. This compound has demonstrated potential as an anti-angiogenic and anti-metastatic agent by interfering with critical cellular processes involved in cancer progression. This document details the molecular mechanisms of this compound, summarizes key quantitative data from in vitro studies, provides comprehensive experimental protocols for assessing its effects on cell migration, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound (Ac-PHSCN-NH2) is a small peptide derived from the synergy domain of fibronectin.[1] It functions as a non-RGD (arginine-glycine-aspartate) based integrin antagonist, primarily targeting α5β1 integrin, which is often overexpressed on the surface of tumor cells and activated endothelial cells.[2][3] By binding to α5β1 and other β-integrin subunits, this compound disrupts the interaction between cells and the extracellular matrix (ECM), thereby inhibiting cell adhesion, migration, and invasion – key processes in tumor metastasis and angiogenesis.[3][4] Unlike some integrin antagonists, this compound does not block cell adhesion itself but rather inhibits integrin-dependent signaling.

Quantitative Data on In Vitro Migration Inhibition

Table 1: Effect of this compound on Endothelial Cell Migration

| Cell Line | Assay Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 100 nM | Statistically significant decrease in migrating cells (P < 0.001 vs. VEGF group) | |

| Human Choroidal Endothelial Cells (hCECs) | Transwell Migration | VEGF (20 ng/mL) | 100 µM | Further dose-dependent decrease in migrating cells |

Table 2: Qualitative and Semi-Quantitative Effects of this compound on Tumor Cell Invasion

| Cell Line | Assay Type | Condition | This compound Concentration | Observed Effect | Reference |

| Human Prostate Cancer (DU145) | Basement Membrane Invasion | PHSRN-induced | Not Specified | Inhibition of invasion | |

| Rat Prostate Cancer (MLL) | Basement Membrane Invasion | PHSRN-induced | Not Specified | Inhibition of invasion |

Note: Specific IC50 values for migration inhibition across various tumor cell lines are not consistently reported in the reviewed literature. The data presented primarily focuses on endothelial cells, which are crucial for angiogenesis, a key target of this compound. Further studies are needed to establish a comprehensive quantitative profile of this compound's direct effects on different tumor cell types.

Key Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on tumor cell migration by modulating several key intracellular signaling pathways.

Integrin α5β1-FAK Signaling Pathway

The binding of this compound to integrin α5β1 disrupts the downstream signaling cascade that is crucial for cell migration. A central player in this pathway is the Focal Adhesion Kinase (FAK). Upon integrin activation, FAK is autophosphorylated, creating a signaling hub that recruits other proteins to regulate cytoskeletal dynamics and cell movement. This compound has been shown to inhibit the activation of the integrin α5β1-FAK signaling pathway.

Caption: this compound inhibits the Integrin α5β1-FAK signaling pathway.

PKA Signaling Pathway

The anti-angiogenic activity of this compound, which is closely linked to endothelial cell migration, may be mediated by the activation of Protein Kinase A (PKA). Some antagonists of integrin α5β1 have been shown to activate PKA, leading to the induction of apoptosis and inhibition of angiogenesis. The inhibitory effects of this compound on angiogenesis can be reversed by PKA inhibitors.

Caption: this compound may inhibit angiogenesis via PKA activation.

NF-κB Signaling and MMP Expression

This compound has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, cell survival, and the expression of genes involved in metastasis. One of the key downstream targets of NF-κB in the context of cell migration is the family of Matrix Metalloproteinases (MMPs). MMPs are enzymes that degrade the ECM, facilitating tumor cell invasion and migration. By inhibiting NF-κB, this compound can lead to a reduction in the expression of MMPs, such as MMP-2 and MMP-9.

Caption: this compound inhibits NF-κB signaling and subsequent MMP expression.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the effect of this compound on tumor cell migration.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Workflow:

Caption: Workflow for a Transwell Migration Assay.

Detailed Steps:

-

Cell Culture: Culture tumor cells to 70-80% confluency.

-

Starvation: Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration rates.

-

Preparation of Transwell Inserts: Rehydrate Transwell inserts with porous membranes (typically 8 µm pores) in serum-free medium.

-

Cell Preparation and Treatment: Harvest and resuspend the starved cells in serum-free medium. Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add a chemoattractant (e.g., medium with 10% FBS or a specific growth factor like VEGF) to the lower wells of a 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the this compound-treated or control cell suspension into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde. Stain the cells with a suitable stain such as Crystal Violet or DAPI.

-

Quantification: Mount the inserts on a glass slide and count the number of migrated cells in several random fields of view using a light or fluorescence microscope. The results are typically expressed as the average number of migrated cells per field or as a percentage of the control.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.

Workflow:

Caption: Workflow for a Wound Healing (Scratch) Assay.

Detailed Steps:

-

Cell Seeding: Seed tumor cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

-

Washing: Gently wash the well with PBS to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Imaging: Immediately after adding the treatment, capture an image of the wound at 0 hours using a phase-contrast microscope. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.

Conclusion

This compound demonstrates significant in vitro inhibitory effects on processes critical to tumor cell migration and invasion. Its mechanism of action, centered on the antagonism of integrin α5β1, leads to the disruption of key signaling pathways including FAK, PKA, and NF-κB, ultimately affecting cell motility and the expression of matrix-degrading enzymes. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential anti-metastatic agents. Further research to generate comprehensive quantitative data across a broader range of tumor cell types will be crucial for its clinical development.

References

- 1. This compound as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phase 1 trial of the antiangiogenic peptide this compound (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

ATN-161 In Vivo Efficacy: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of ATN-161, a small peptide antagonist of integrin α5β1, in various animal models. This compound has demonstrated significant anti-tumor and anti-angiogenic activity in a range of preclinical studies, making it a compound of interest for further drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a five-amino acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It primarily targets integrins, particularly α5β1 and αvβ3, which are crucial for angiogenesis and tumor progression.[1][2] By binding to the β subunits of these integrins, this compound is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival.[2] This mechanism disrupts the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1]

Summary of In Vivo Efficacy Data

The following tables summarize the quantitative data from key preclinical studies investigating the in vivo efficacy of this compound in various animal models. A notable characteristic of this compound is the observation of a U-shaped dose-response curve in several models, where the optimal therapeutic effect is observed within a specific dose range, with diminishing efficacy at both lower and higher doses.

Anti-Tumor Efficacy in Solid Tumor Models

| Animal Model | Cancer Type | This compound Dosage | Treatment Schedule | Key Efficacy Endpoints | Reference |

| Nude Mice | MDA-MB-231 Human Breast Cancer | 1-10 mg/kg | Thrice weekly (systemic) | Significant dose-dependent decrease in tumor volume; marked decrease or complete blockage of skeletal and soft tissue metastases. | |

| BALB/c Mice | CT26 Murine Colon Cancer (Liver Metastasis Model) | 100 mg/kg | Every 3rd day (intraperitoneal) | In combination with 5-FU, significantly reduced tumor burden (liver weight) and number of liver metastases (p<0.02). | |

| Copenhagen Rats | MLL Rat Prostate Cancer | 5 mg/kg | Five injections over 16 days (systemic) | Markedly reduced growth of primary tumors; 8- to 10-fold lower blood vessel density in tumors. | |

| Mouse Models | Lewis Lung Carcinoma, HT29 Colon Carcinoma, B16 Melanoma, PC-3 Prostate Cancer | 1-10 mg/kg | Thrice weekly | U-shaped dose-response curve observed for tumor growth inhibition. |

Anti-Angiogenic Efficacy in Various Models

| Animal Model | Model Type | This compound Dosage | Treatment Schedule | Key Efficacy Endpoints | Reference |

| Mice | Matrigel Plug Angiogenesis Model | 1-10 µmol/L (in Matrigel) | Direct addition to Matrigel | Dose-dependent inhibition of angiogenesis (p=0.0017 at 1 µmol/L, p=0.0004 at 10 µmol/L). | |

| Mice | Matrigel Plug Angiogenesis Model | 0.025-150 mg/kg (systemic, i.v.) | Not specified | U-shaped dose-response curve for inhibition of angiogenesis. | |

| Brown-Norway Rats | Laser-Induced Choroidal Neovascularization (CNV) | Intravitreal injection | Immediately after photocoagulation | Inhibited CNV leakage and neovascularization to an extent similar to an anti-VEGF antibody; significantly decreased lesion size. | |

| Mice | Oxygen-Induced Retinopathy (OIR) and Laser-Induced CNV | 1 µg/µL (intravitreal) | Days 0 and 7 post-induction | Significantly reduced retinal and choroidal neovascularization. |

Key Experimental Protocols

Below are detailed methodologies for pivotal experiments cited in the literature, providing a framework for reproducing and building upon these findings.

Murine Model of Colorectal Liver Metastasis

-

Animal Model: BALB/c mice.

-

Tumor Cell Inoculation: Murine colon cancer cells (CT26) are injected into the spleens of the mice to establish liver metastases.

-

Treatment Groups:

-

Control (saline)

-

This compound (100 mg/kg, intraperitoneal injection every 3rd day, starting 4 days post-inoculation)

-

5-Fluorouracil (5-FU) (100 mg/kg/2 weeks, continuous infusion, starting 7 days post-inoculation)

-

This compound + 5-FU (combination of the above regimens)

-

-

Endpoint Analysis: On day 20 after tumor cell inoculation, mice are euthanized, and liver weights and the number of liver metastases are determined. Microvessel density, tumor cell apoptosis, and proliferation are assessed via immunohistochemistry. A separate cohort of mice is monitored for overall survival.

Matrigel Plug Angiogenesis Assay

-

Animal Model: Mice.

-

Procedure:

-

Liquid Matrigel is mixed with angiogenesis inducers such as Vascular Endothelial Growth Factor (VEGF) (300 ng/mL) and Fibroblast Growth Factor-2 (FGF-2) (800 ng/mL).

-

For direct effect studies, different concentrations of this compound (e.g., 1 and 10 µmol/L) are added to the Matrigel mixture.

-

The Matrigel mixture is injected subcutaneously into the mice.

-

For systemic effect studies, this compound is administered intravenously at various doses (e.g., 0.025-150 mg/kg).

-

-

Endpoint Analysis: After a set period (e.g., 7-10 days), the Matrigel plugs are excised, and the extent of new blood vessel formation is quantified, typically by measuring hemoglobin content or through histological analysis.

Laser-Induced Choroidal Neovascularization (CNV) Model

-

Animal Model: 12-week-old male Brown-Norway rats.

-

Procedure:

-

Rats are anesthetized, and their pupils are dilated.

-

Laser photocoagulation is performed to induce CNV.

-

Immediately after photocoagulation, this compound, a scrambled peptide control, or an anti-VEGF antibody is injected intravitreally.

-

-

Endpoint Analysis: The eyes are examined at days 1, 7, and 14 post-injection using spectral-domain optical coherence tomography (SD-OCT) and fluorescein angiography. At day 14, the areas of CNV are measured by analyzing choroidal flatmounts.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its in vivo efficacy.

Caption: this compound Signaling Pathway.

Caption: In Vivo Tumor Model Workflow.

References

The Structure-Activity Relationship of ATN-161: A Technical Guide to a Novel Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 (Ac-PHSCN-NH₂) is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and angiogenesis research. Derived from the synergy region of fibronectin, this compound represents a class of non-RGD-based integrin antagonists.[1][2] It primarily targets α5β1 integrin and has also been shown to interact with other integrins such as αvβ3.[3] By binding to the β subunit of these integrins, this compound can modulate cellular behavior, including adhesion, migration, and signaling, making it a promising candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis and cell motility, such as cancer.

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows. A notable characteristic of this compound is its U-shaped dose-response curve observed in several preclinical models, where optimal activity is seen at moderate concentrations, with reduced efficacy at both lower and higher doses.

Core Structure and Mechanism of Action

This compound is an N-terminally acetylated and C-terminally amidated five-amino-acid peptide with the sequence Pro-His-Ser-Cys-Asn. Its design is based on the PHSRN synergy sequence of fibronectin, with a key substitution of Cysteine for Arginine. This modification is crucial for its biological activity. The proposed mechanism of action involves the free cysteine thiol in this compound forming a disulfide bond with the integrin target, which may lock the integrin in an inactive conformation and thereby suppress its function. This interaction is non-competitive with the RGD-binding motif.

Upon binding to integrins, this compound inhibits downstream signaling pathways that are critical for cell migration, proliferation, and survival. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Protein Kinase A (PKA) pathway. Furthermore, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Structure-Activity Relationship Studies

Comprehensive quantitative structure-activity relationship (SAR) data for a wide range of this compound analogs in the context of anti-angiogenic or anti-cancer activity is limited in publicly available literature. However, a study on proline-substituted analogs of this compound has provided valuable insights into the importance of the peptide backbone conformation for its biological activity, in this case, antiviral efficacy against SARS-CoV-2.

| Compound ID | Sequence | Modification | IC50 (µM) for SARS-CoV-2 Inhibition |

| This compound | Ac-P HSCN-NH₂ | Parent Compound | 3.16 |

| Analogue-I | Ac-P PSCN-NH₂ | His₂ -> Pro | > 10 |

| Analogue-II | Ac-PP CN-NH₂ | Ser₃ -> Pro | > 10 |

| Analogue-III | Ac-PHS PN-NH₂ | Cys₄ -> Pro | 0.6 |

Table 1: Antiviral Activity of Proline-Substituted this compound Analogs. This table summarizes the 50% inhibitory concentration (IC50) of this compound and its proline-containing analogs against SARS-CoV-2. The data highlights the significant impact of substituting a proline residue at the fourth position on the peptide's antiviral activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH)

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Acetic anhydride

-

Pyridine

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence (Asn, Cys, Ser, His, Pro).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF. Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: a. Dry the resin under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (94:2.5:2.5:1) for 2 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the peptide by adding cold diethyl ether to the filtrate. e. Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Transwell inserts (8 µm pore size)

-

Fibronectin

-

Bovine Serum Albumin (BSA)

-

VEGF

-

This compound or its analogs

-

Calcein AM

Procedure:

-

Coating of Transwell Inserts: Coat the underside of the Transwell inserts with 10 µg/mL fibronectin in PBS overnight at 4°C. Block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EGM for 4-6 hours prior to the assay.

-

Assay Setup: a. In the lower chamber of the Transwell plate, add EGM containing 10 ng/mL VEGF as a chemoattractant. b. In the upper chamber, add starved HUVECs (5 x 10⁴ cells) in serum-free EGM. c. Add different concentrations of this compound or its analogs to the upper chamber. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Quantification: a. Remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes. c. Stain the cells with a fluorescent dye such as Calcein AM. d. Image the migrated cells using a fluorescence microscope. e. Quantify the number of migrated cells per field of view.

In Vitro Endothelial Cell Tube Formation Assay

Materials:

-

HUVECs

-

EGM

-

Matrigel (growth factor reduced)

-

VEGF

-

This compound or its analogs

-

Calcein AM

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Plating: a. Harvest HUVECs and resuspend them in EGM containing 10 ng/mL VEGF. b. Add different concentrations of this compound or its analogs to the cell suspension. c. Seed the HUVECs (1.5 x 10⁴ cells) onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-12 hours.

-

Visualization and Quantification: a. Stain the cells with Calcein AM. b. Visualize the tube-like structures using a fluorescence microscope. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot for MAPK Phosphorylation

Materials:

-

HUVECs

-

EGM

-

VEGF

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Culture HUVECs to near confluency. Starve the cells in serum-free EGM overnight. Treat the cells with VEGF (10 ng/mL) with or without this compound for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.

Visualizations

This compound Signaling Pathway

Caption: this compound binds to integrins, modulating downstream signaling pathways.

Experimental Workflow for In Vitro Angiogenesis Assays

Caption: Workflow for assessing this compound's anti-angiogenic effects in vitro.

Logical Relationship in SAR Studies

Caption: Logical flow for conducting structure-activity relationship studies.

Conclusion